molecular formula C6H5F3N2 B138153 4-Amino-2-(trifluoromethyl)pyridine CAS No. 147149-98-2

4-Amino-2-(trifluoromethyl)pyridine

Cat. No. B138153
M. Wt: 162.11 g/mol
InChI Key: LYNBZRJTRHTSKI-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethyl)pyridine is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical products. It is an aromatic amino compound characterized by the presence of a trifluoromethyl group, which is known to impart unique physical and chemical properties to molecules. The compound's relevance in industrial applications is significant, but it also has a toxicity profile that requires careful handling, as evidenced by a reported case of poisoning upon inhalation, leading to severe health complications .

Synthesis Analysis

The synthesis of compounds related to 4-amino-2-(trifluoromethyl)pyridine often involves reactions with other pyridine derivatives. For instance, the reaction between 2-(aminomethyl)pyridine and 1,1,1,5,5,5-hexafluoro-2,4-pentanedione produces diastereomeric pyrrolines with high diastereoselectivity . Another synthesis approach described involves the reduction of trifluoroacetamide to yield various (trifluoroethyl)amino pyridines . Additionally, a parallel synthesis method has been developed for 4-amino-2,6-dialkylamino-pyridines, starting from commercially available difluoro-dichloro-pyridine, which is adaptable for combinatorial chemistry applications .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-amino-2-(trifluoromethyl)pyridine can be complex, with the potential for forming various coordination isomers. For example, ruthenium carbonyl complexes of the ambidentate ligand 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole have been crystallographically characterized, showing two distinct coordination isomers . The molecular and crystal structures of related compounds have also been studied, revealing the influence of hydrogen bonding and pi-stacking on the overall conformation .

Chemical Reactions Analysis

The reactivity of 4-amino-2-(trifluoromethyl)pyridine and its derivatives can lead to the formation of various complexes and coordination polymers. For instance, the reaction of 4-(aminomethyl)pyridine with silver(I) salts results in a variety of structural motifs, influenced by the ligand ratio, anion type, and the presence of additional ligands like bipyridine . These reactions highlight the versatility of pyridine derivatives in forming diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-2-(trifluoromethyl)pyridine derivatives are influenced by the presence of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity, reactivity, and stability of the molecule. The pyridine ring, being a heterocycle, contributes to the compound's basicity and ability to coordinate with metals. The toxicity profile of these compounds is an important aspect of their chemical properties, as demonstrated by the case of methemoglobinemia and toxic encephalopathy following exposure to a related compound .

Scientific Research Applications

Synthesis Enhancement

4-Amino-2-(trifluoromethyl)pyridine is utilized in developing novel synthesis strategies. For instance, it's involved in the creation of poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, enhancing pyridine synthesis efficiency under metal-free conditions (Chen et al., 2010).

Materials Science

In materials science, this compound has been used in the synthesis of fluorinated pyridine-bridged aromatic poly(ether-imide)s. These materials demonstrate excellent thermal properties and optical transparency, beneficial for various industrial applications (Wang et al., 2008).

Chemical Synthesis

A practical approach to synthesizing 4-amino-2-(trifluoromethyl)nicotinic acid involves using 2-(trifluoromethyl)pyridine, showing the compound's role in producing valuable chemical derivatives (Li et al., 2010).

Organometallic Chemistry

This compound is significant in organometallic chemistry for creating new building blocks in the synthesis of biologically active compounds. It allows for regiochemical control in pyridines carrying various heterosubstituents (Schlosser & Mongin, 2007).

Luminescent Complexes

4-Amino-2-(trifluoromethyl)pyridine is used in the formation of luminescent silver(I) complexes, showcasing its utility in creating materials with specific optical properties (Feazell et al., 2005).

Pharmaceutical Research

While excluding direct drug use and dosage, it's important to note this compound's role in the development of antimalarial agents. For example, JPC-3210, an antimalarial compound, involves derivatives of trifluoromethyl-substituted pyridine and pyrimidine analogues, demonstrating the compound's indirect importance in medicinal chemistry (Chavchich et al., 2016).

Safety And Hazards

4-Amino-2-(trifluoromethyl)pyridine is considered hazardous. It is toxic if swallowed and causes serious eye irritation . It is recommended to avoid dust formation and use only under a chemical fume hood .

Future Directions

4-Amino-2-(trifluoromethyl)pyridine has potential applications in the synthesis of oral checkpoint kinase inhibitor for immunotherapy . It is expected that many novel applications of 4-Amino-2-(trifluoromethyl)pyridine will be discovered in the future .

properties

IUPAC Name

2-(trifluoromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNBZRJTRHTSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437429
Record name 2-(Trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(trifluoromethyl)pyridine

CAS RN

147149-98-2
Record name 2-(Trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)pyridin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-nitro-2-trifluoromethyl-pyridine 1-oxide (0.4 g, 1.90 mmol) in EtOH (15 mL) is added 10% Pd—C (0.04 g) under nitrogen atmosphere. Hydrogenation is performed in a Parr shaker at 30 psi for 3 h at room temperature. After completion of reaction it is filtered through diatomaceous earth and washed with EtOH. Filtrate is concentrated to give 2-trifluoromethyl-pyridin-4-ylamine as a thick liquid (0.23 g, 74%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AS Nair, AK Singh, A Kumar, S Kumar, S Sukumaran… - Processes, 2022 - mdpi.com
As people around the world regard 2020 as the year of COVID-19, the medical community considers this year to be the second-best year, shared with the year 1996, with respect to the …
Number of citations: 23 www.mdpi.com
SE Webber, TM Bleckman, J Attard… - Journal of medicinal …, 1993 - ACS Publications
The design, synthesis, and biological evaluation of a new class of inhibitors of thymidylate synthase (TS) is described. The molecular design was carried out by a repetitive …
Number of citations: 189 pubs.acs.org
Q Wei, K Yao, J Yang, Q Zhou, P Liu… - Journal of Medicinal …, 2023 - ACS Publications
Neomorphic IDH2 R140Q mutation is commonly found in acute myeloid leukemia (AML), and inhibiting its activity has been validated as an effective treatment for AML. Herein, we …
Number of citations: 3 pubs.acs.org
L Blankenship - 2016 - search.proquest.com
Pseudomonas aeruginosa is a gram-negative bacterium that causes hospital-acquired infections. P. aeruginosa has a multitude of defense mechanisms that limit the effectiveness of …
Number of citations: 2 search.proquest.com
R Dogra, R Bhatia, R Shankar… - Anti-Cancer Agents in …, 2018 - ingentaconnect.com
Background: Acute myeloid leukemia is the collective name for different types of leukemias of myeloid origin affecting blood and bone marrow. The overproduction of immature …
Number of citations: 26 www.ingentaconnect.com
B Fang, C Druckenbrodt, CYH Shiuan, S Novakovic… - biaoyanf.github.io
In biochemistry, chemical compounds play an important role in pharmaceutical research and can help to save many lives from severe diseases. For chemical compound analysis, the …
Number of citations: 0 biaoyanf.github.io
C Rizzo, S Amata, I Pibiri, A Pace, S Buscemi… - International Journal of …, 2023 - mdpi.com
The inclusion of fluorine atoms or heterocyclic moiety into drug structures represents a recurrent motif in medicinal chemistry. The combination of these two features is constantly …
Number of citations: 6 www.mdpi.com

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